Cas no 69875-83-8 (1-phenyl-n-[(4-phenylmethoxyphenyl)methyl]methanamine)

1-Phenyl-N-[(4-phenylmethoxyphenyl)methyl]methanamine is a specialized organic compound featuring a diphenylmethane backbone with a benzyl ether and amine functionalization. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The presence of both aromatic and amine groups enhances its reactivity, making it suitable for further derivatization, such as reductive amination or coupling reactions. Its stable yet modifiable framework allows for precise structural tuning in drug discovery. The compound’s well-defined purity and consistent performance under controlled conditions make it a reliable choice for high-precision chemical synthesis. Storage under inert conditions is recommended to maintain stability.
1-phenyl-n-[(4-phenylmethoxyphenyl)methyl]methanamine structure
69875-83-8 structure
Product Name:1-phenyl-n-[(4-phenylmethoxyphenyl)methyl]methanamine
CAS No:69875-83-8
MF:C21H21NO
MW:303.397545576096
CID:1740204
PubChem ID:2756615
Update Time:2025-10-24

1-phenyl-n-[(4-phenylmethoxyphenyl)methyl]methanamine Chemical and Physical Properties

Names and Identifiers

    • 1-phenyl-n-[(4-phenylmethoxyphenyl)methyl]methanamine
    • Benzyl-(4-benzyloxy-benzyl)-amine
    • STK513400
    • AC1MBTZ9
    • CHEMBL82015
    • benzyl (4-benzyloxybenzyl)amine
    • Benzyl-(4-benzyloxybenzyl)amine
    • CTK5J6357
    • benzyl (4-benzyloxybenzyl)-amine
    • CHEBI:232542
    • BDBM50288128
    • NCGC00327792-01
    • 69875-83-8
    • CS-0368104
    • SB83018
    • SCHEMBL11069984
    • N-benzyl-1-[4-(benzyloxy)phenyl]methanamine
    • N-Benzyl-1-(4-(benzyloxy)phenyl)methanamine
    • A1-05494
    • AKOS001480269
    • DTXSID00373443
    • AB01323014-02
    • MDL: MFCD01475278
    • Inchi: 1S/C21H21NO/c1-3-7-18(8-4-1)15-22-16-19-11-13-21(14-12-19)23-17-20-9-5-2-6-10-20/h1-14,22H,15-17H2
    • InChI Key: UDWWEWUMDPELDN-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C1C=CC(=CC=1)CNCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 303.16243
  • Monoisotopic Mass: 303.162314293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 299
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 21.3Ų

Experimental Properties

  • PSA: 21.26

1-phenyl-n-[(4-phenylmethoxyphenyl)methyl]methanamine Pricemore >>

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